

In Vivo Efficacy of Glecirasib and SHP2 Inhibitor Combinations: A Comparative Guide

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Compound of Interest

Compound Name: *Glecirasib*

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The development of targeted therapies against KRAS mutations, long considered "undruggable," has marked a significant advancement in oncology. **Glecirasib** (JAB-21822), a potent and selective covalent inhibitor of KRAS G12C, has demonstrated promising anti-tumor activity.[1][2][3] However, adaptive resistance mechanisms can limit the long-term efficacy of monotherapy.[4][5] Preclinical and clinical evidence now strongly suggests that combining **Glecirasib** with an SHP2 inhibitor, such as JAB-3312, can overcome this resistance and lead to synergistic anti-tumor effects.[3][4][6][7][8]

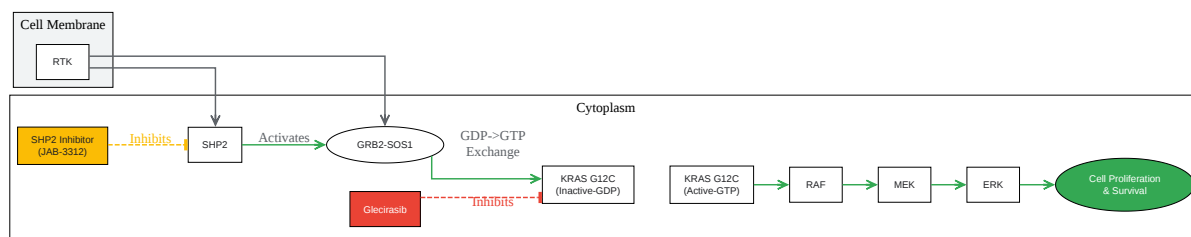
This guide provides a comprehensive comparison of the in vivo efficacy of **Glecirasib** as a monotherapy and in combination with an SHP2 inhibitor, supported by experimental data and detailed protocols.

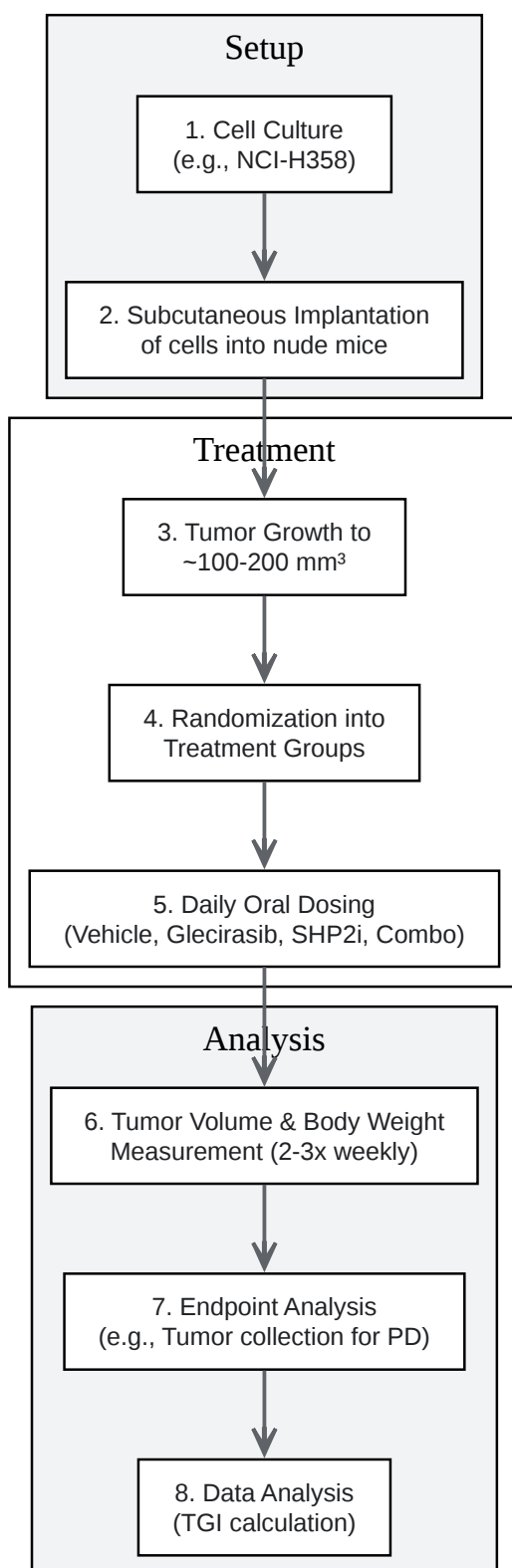
Mechanism of Action: A Dual Blockade Strategy

Glecirasib covalently binds to the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1][2][9] This action inhibits downstream oncogenic signaling pathways, primarily the RAF-MEK-ERK pathway, thereby reducing tumor cell proliferation and inducing apoptosis.[1][2]

SHP2, a protein tyrosine phosphatase, acts upstream of RAS and is crucial for the full activation of the MAPK pathway.[5][10] Inhibition of SHP2 prevents the reactivation of the RAS/MAPK pathway, a key mechanism of adaptive resistance to KRAS G12C inhibitors.[4][11]

[12] The combination of **Glecirasib** and an SHP2 inhibitor thus provides a dual blockade of this critical signaling cascade.





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